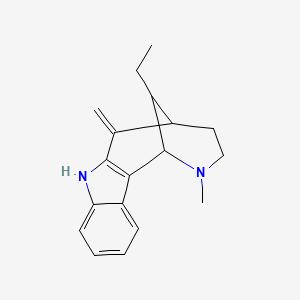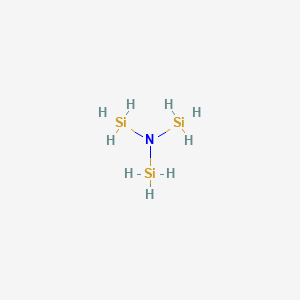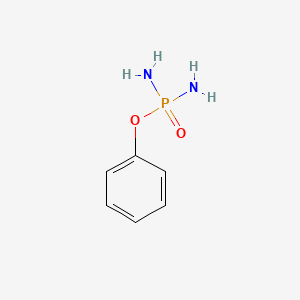
フェニルホスホロジアミデート
説明
Synthesis Analysis
The synthesis of phenylphosphorodiamidate compounds involves various strategies, including reacting phenyl phosphorodichloridate with bis(2-chlorethyl)amine hydrochloride followed by reaction with aniline, yielding specific phenylphosphorodiamidate products in considerable yields (Orji et al., 1994). Other methods involve sophisticated reactions of phenyl phenylphosphoramidochloridate with various amines to create a series of biologically active phenyl N,N′-phenylphosphorodiamidates (Rasool et al., 2018).
Molecular Structure Analysis
The crystal structure of some phenylphosphorodiamidate compounds reveals the formation of centrosymmetric dimers composed of π-π stacking diastereoisomers, linked by intermolecular P=O···H–N hydrogen bonds, which provide insights into their molecular geometry and stability (Yuan et al., 2009). Additionally, the crystal structure of O-Cholesteryl-O-phenyl-N-phenylphosphoramidate has been determined, showcasing pseudocentrosymmetric dimers via hydrogen bonds, elucidating the stereochemistry of phosphoramidate compounds (Cea-Olivares et al., 1999).
Chemical Reactions and Properties
The chemical behavior of phenylphosphorodiamidate compounds encompasses a broad spectrum, including their resistance to intramolecular addition reactions and the influence of phenyl and methyl groups on the rates of fragmentation. These properties are crucial in determining their reactivity and potential applications in medicinal chemistry (Ludeman et al., 1986).
Physical Properties Analysis
The stability and decomposition behaviors of sodium phosphorodiamidate highlight the physical properties of these compounds, such as their stability under certain conditions and their decomposition pathways, which are essential for understanding their application potentials (Watanabe & Sato, 1986).
Chemical Properties Analysis
The synthesis of phosphorodiamidate morpholinos using phosphoramidite chemistry demonstrates the chemical versatility of phenylphosphorodiamidates, enabling the generation of compounds with significant biological activity and potential for research in antisense, diagnostic, and nanotechnology fields (Paul & Caruthers, 2016).
科学的研究の応用
農業: 肥料効率の向上
フェニルホスホロジアミデート (PPD) は、農業において尿素系肥料の有効性を高めるための尿素酵素阻害剤として使用されます。 PPD は土壌中の尿素酵素による尿素の加水分解を遅らせることで、尿素が土壌中に深く拡散することを可能にし、アンモニアの揮発と窒素の損失を抑制します。 この用途は、PPD がアンモニアの損失を抑制し、穀物の収量を大幅に増加させることが示されている水田において特に有益です {svg_1}.
木材コーティング: 難燃性と抗菌性
材料科学の分野では、PPD は木材コーティング用途における紫外線硬化型エポキシアクリレートの反応性希釈剤として使用されます。 PPD の添加により、エポキシアクリレートオリゴマーの分解が促進され、難燃性にとって重要な炭化物の生成が促進されます。 さらに、コーティングの抗菌性が向上し、エネルギー効率の高い建築物の建設に必要な木材材料の耐久性に貢献します {svg_2}.
環境保護: 揮発性有機化合物の削減
UV 硬化型コーティングにおける PPD の使用は、大気への揮発性有機化合物 (VOC) の放出を削減することにより、環境問題に対処するものでもあります。 これは、従来の溶剤系システムが地球温暖化とオゾン層の破壊に貢献している保護コーティングと塗料・染料業界における持続可能な慣行に向けた重要な一歩です {svg_3}.
化学分析: 尿素酵素活性阻害
PPD は、尿素酵素活性阻害剤としての役割から、分析研究において重要な化学物質として機能します。 PPD は、実験室環境で尿素の加水分解を研究し、作物のための窒素源としての尿素の効率を高める方法を開発するために使用されます {svg_4}.
作用機序
Target of Action
Phenyl phosphorodiamidate primarily targets the enzyme urease . Urease is an enzyme that accelerates the hydrolysis of urea .
Mode of Action
Phenyl phosphorodiamidate acts as an inhibitor of urease . It interacts with the enzyme, preventing it from accelerating the hydrolysis of urea . This interaction and the resulting changes enhance the effectiveness of urea-based fertilizers .
Biochemical Pathways
The primary biochemical pathway affected by Phenyl phosphorodiamidate is the urea cycle . By inhibiting urease, Phenyl phosphorodiamidate slows down the hydrolysis of urea, affecting the rate at which ammonia is produced . This can have downstream effects on other biochemical pathways that involve ammonia.
Result of Action
The primary molecular effect of Phenyl phosphorodiamidate’s action is the reduced rate of urea hydrolysis . On a cellular level, this means less ammonia is produced from urea . In the context of its use in agriculture, this enhances the effectiveness of urea-based fertilizers .
生化学分析
Biochemical Properties
Phenylphosphorodiamidate functions as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, phenylphosphorodiamidate slows down the hydrolysis process, allowing urea to be more effectively utilized by plants. This interaction is crucial in reducing nitrogen loss through ammonia volatilization, thereby improving the efficiency of nitrogen fertilizers .
Cellular Effects
Phenylphosphorodiamidate impacts various cellular processes by inhibiting urease activity. This inhibition can lead to reduced ammonia production, which in turn affects nitrogen metabolism within cells. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily through its role in modulating nitrogen availability and utilization .
Molecular Mechanism
At the molecular level, phenylphosphorodiamidate binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea. This binding interaction involves coordination with the nickel ions present in the urease active site, effectively blocking the enzyme’s activity. This mechanism of action highlights the compound’s specificity and effectiveness as a urease inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylphosphorodiamidate have been observed to change over time. The compound is relatively stable under neutral pH conditions but can degrade rapidly when the pH deviates from neutrality. Long-term studies have shown that phenylphosphorodiamidate can maintain its inhibitory effects on urease activity for extended periods, although its effectiveness may diminish over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of phenylphosphorodiamidate vary with different dosages. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects. At higher doses, phenylphosphorodiamidate can exhibit toxic effects, including disruptions in nitrogen metabolism and potential toxicity to the liver and kidneys. These threshold effects highlight the importance of careful dosage management in experimental and practical applications .
Metabolic Pathways
Phenylphosphorodiamidate is involved in metabolic pathways related to nitrogen metabolism. By inhibiting urease, it affects the conversion of urea to ammonia, thereby influencing the overall nitrogen cycle within organisms. The compound interacts with various enzymes and cofactors involved in nitrogen assimilation and utilization, impacting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, phenylphosphorodiamidate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the urease enzyme, where it exerts its inhibitory effects. The compound’s distribution is influenced by factors such as pH, presence of other ions, and cellular transport mechanisms .
Subcellular Localization
Phenylphosphorodiamidate is primarily localized in the cytoplasm, where it interacts with urease and other nitrogen-metabolizing enzymes. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors ensure that phenylphosphorodiamidate reaches its specific sites of action within the cell .
特性
IUPAC Name |
diaminophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRNFHDJUXLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073382 | |
| Record name | Phosphorodiamidic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7450-69-3 | |
| Record name | Phenyl phosphorodiamidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric phenyl ester diamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodiamidic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl diamidophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORIC PHENYL ESTER DIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F6HV3J4VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does phenylphosphorodiamidate interact with urease?
A1: Phenylphosphorodiamidate acts as a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While the exact binding mechanism remains to be fully elucidated, spectroscopic studies suggest that PPD directly interacts with the nickel ions present in the urease active site []. This binding effectively blocks the enzyme's catalytic activity.
Q2: What are the downstream effects of phenylphosphorodiamidate's urease inhibition in soil?
A2: By inhibiting urease, PPD effectively slows down the hydrolysis of urea fertilizer applied to soil [, , ]. This retardation offers several benefits:
- Reduced ammonia volatilization: Ammonia volatilization, a major pathway of nitrogen loss from agricultural fields, is significantly reduced [, , , ]. This leads to increased nitrogen use efficiency and reduced environmental pollution.
- Enhanced nitrogen availability for plants: Slowing down urea hydrolysis ensures a more sustained release of nitrogen, making it available to plants for a longer duration [].
- Reduced phytotoxicity: Rapid urea hydrolysis can lead to a buildup of ammonia in the soil, potentially harming germinating seeds and seedlings. PPD's inhibitory action mitigates this risk [, ].
Q3: Are there any potential drawbacks to using phenylphosphorodiamidate as a urease inhibitor?
A3: While generally beneficial, PPD's use also presents potential drawbacks:
- Phytotoxicity at high concentrations: Excessive accumulation of urea due to prolonged urease inhibition can be detrimental to plant growth [, ].
- Persistence and degradation products: PPD's persistence in soil and its decomposition products, some of which are also urease inhibitors, need further investigation [, ].
Q4: What is the molecular formula and weight of phenylphosphorodiamidate?
A4: The molecular formula of phenylphosphorodiamidate is C6H9N2O2P, and its molecular weight is 188.12 g/mol.
Q5: Is there any spectroscopic data available for phenylphosphorodiamidate?
A5: Yes, X-ray absorption spectroscopy (XAS) studies have provided insights into the coordination environment of nickel in the urease active site and its interaction with PPD []. Further structural characterization utilizing techniques like NMR and IR spectroscopy can be found in the literature [].
Q6: How does the performance of phenylphosphorodiamidate vary under different environmental conditions?
A6: PPD's effectiveness as a urease inhibitor is influenced by factors like soil temperature, pH, organic matter content, and moisture [, , , ]. Higher temperatures generally decrease its persistence, while its effectiveness varies depending on soil properties.
Q7: Are there any computational studies that shed light on the interaction of phenylphosphorodiamidate with urease?
A7: Molecular modeling studies have explored the structure-activity relationship of PPD and its derivatives, highlighting the importance of intramolecular hydrogen bonding, molecular volume, and conformational flexibility for their inhibitory activity []. Docking studies can further visualize PPD's binding mode within the urease active site.
Q8: How do structural modifications of phenylphosphorodiamidate affect its urease inhibitory activity?
A8: Research indicates that modifications to the phenyl ring, the phosphoramide group, or the bridging nitrogen atoms can significantly impact PPD's potency and selectivity []. For example, introducing bulky substituents or altering the electronic properties of the phenyl ring can affect binding affinity. Similarly, replacing the oxygen atoms in the phosphoramide group with sulfur atoms (as in N-(n-butyl) thiophosphoric triamide (NBPT)) can alter the compound's stability and persistence in the soil [, ].
Q9: What strategies can be employed to improve the stability and delivery of phenylphosphorodiamidate in agricultural applications?
A9: Formulation strategies like encapsulation, controlled release formulations, and the use of stabilizing agents can be explored to enhance PPD's stability and prolong its activity in the soil.
Q10: Are there any regulations regarding the safe handling and application of phenylphosphorodiamidate?
A10: As with any agrochemical, the use of PPD is subject to safety regulations. Specific guidelines for its handling, storage, application, and disposal should be consulted and followed.
Q11: What are some potential alternatives to phenylphosphorodiamidate as a urease inhibitor?
A11: Besides PPD, other compounds like NBPT [, , ], hydroquinone [, ], and dicyandiamide (DCD) [] are recognized for their urease inhibiting properties. Each inhibitor exhibits different characteristics regarding efficacy, persistence, and environmental impact, influencing its suitability for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



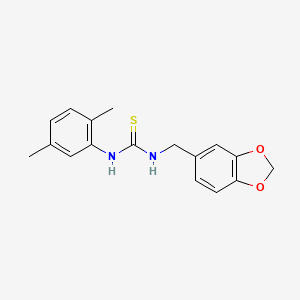

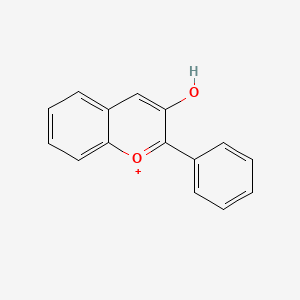


![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)
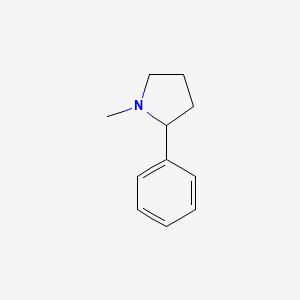
![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)
